molecular formula C11H11NO B12815210 2-Ethyl-3-methyleneisoindolin-1-one

2-Ethyl-3-methyleneisoindolin-1-one

Cat. No.: B12815210
M. Wt: 173.21 g/mol
InChI Key: LOQYNHKZCCQHDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-3-methyleneisoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family. This compound is characterized by its unique structure, which includes an isoindolinone core with an ethyl group at the second position and a methylene group at the third position. Isoindolinones are known for their presence in various natural products and biologically active molecules, making them significant in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-3-methyleneisoindolin-1-one can be achieved through several methods. One common approach involves the use of 2-bromobenzamides and terminal alkynes under microwave irradiation. This method employs copper(II) acetate monohydrate and 1,8-diazabicyclo[5.4.0]undec-7-ene as catalysts, resulting in high stereoselectivity and moderate to good yields . Another method involves the use of ultrasonic irradiation to prepare isoindolinone derivatives from 3-alkylidenephtalides, which is known for its high efficiency and yields .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and ultrasonic-assisted synthesis are popular due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3-methyleneisoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoindolinones with various functional groups.

Mechanism of Action

The mechanism of action of 2-ethyl-3-methyleneisoindolin-1-one involves its interaction with specific molecular targets and pathways. This compound is known to exert its effects through the modulation of enzyme activity and receptor binding. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cellular functions. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

    3-Methyleneisoindolin-1-one: Lacks the ethyl group at the second position, making it less sterically hindered.

    2-Methyl-3-methyleneisoindolin-1-one: Contains a methyl group instead of an ethyl group, resulting in different steric and electronic properties.

    2-Phenyl-3-methyleneisoindolin-1-one: Contains a phenyl group, which significantly alters its chemical reactivity and biological activity.

Uniqueness: 2-Ethyl-3-methyleneisoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and for developing new synthetic methodologies .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-ethyl-3-methylideneisoindol-1-one

InChI

InChI=1S/C11H11NO/c1-3-12-8(2)9-6-4-5-7-10(9)11(12)13/h4-7H,2-3H2,1H3

InChI Key

LOQYNHKZCCQHDD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C)C2=CC=CC=C2C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.